An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 3-(Bromomethyl)tetrahydro-2H-pyran: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic utility of 3-(Bromomethyl)tetrahydro-2H-pyran. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry due to the prevalence of the tetrahydropyran (THP) moiety in a wide array of natural products and pharmacologically active molecules.[1] The presence of a reactive bromomethyl group at the 3-position offers a convenient handle for introducing the THP scaffold into more complex molecular architectures.
Core Chemical and Physical Properties
3-(Bromomethyl)tetrahydro-2H-pyran is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1. It is stable under normal storage conditions, though it should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | [2][3][4] |
| Molecular Weight | 179.05 g/mol | [2][3][4] |
| CAS Number | 116131-44-3 | [2][4] |
| IUPAC Name | 3-(bromomethyl)oxane | |
| Synonyms | 3-(Bromomethyl)tetrahydropyran, 3-BroMoMethyl tetrahydropyran | [2][3][4] |
| Boiling Point | 205 °C | [2] |
| Density | 1.359 g/cm³ | [2] |
| Flash Point | 81 °C | [2] |
| Refractive Index | 1.475 | [2] |
Structural Information
The structure of 3-(Bromomethyl)tetrahydro-2H-pyran consists of a saturated six-membered heterocyclic pyran ring with a bromomethyl substituent at the C3 position. Key structural identifiers are provided in Table 2.
| Identifier | Value | Source |
| SMILES | C1CCOC(C1)CBr | [3][4] |
| InChI | InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |
| InChIKey | ZLUWLWXZMXLDGO-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed experimental procedures for the synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran and its subsequent use in alkylation reactions are outlined below.
Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran
The synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran can be achieved in a two-step process starting from a commercially available precursor. The general workflow is depicted below.
Caption: Synthetic workflow for 3-(Bromomethyl)tetrahydro-2H-pyran.
Step 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol [1]
This procedure involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde.
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Materials:
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Tetrahydro-2H-pyran-3-carbaldehyde
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Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
-
Methanol (MeOH)
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1 N Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tetrahydro-2H-pyran-3-carbaldehyde in a co-solvent of DCM/MeOH (15:1) and cool the solution to a temperature between -5 °C and 10 °C.
-
Add sodium borohydride in several portions to the cooled solution.
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Allow the reaction mixture to stir at room temperature for 4 hours.
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Cool the mixture to 0 °C and cautiously add 1 N HCl (aq.) until gas evolution ceases.
-
Extract the mixture with DCM three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.
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Step 2: Synthesis of 3-(Bromomethyl)tetrahydro-2H-pyran (Adapted from a similar procedure[5])
This step involves the bromination of the alcohol synthesized in Step 1.
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Materials:
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(Tetrahydro-2H-pyran-3-yl)methanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (tetrahydro-2H-pyran-3-yl)methanol and carbon tetrabromide in DCM and cool the solution in an ice bath.
-
Slowly add triphenylphosphine to the cooled reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
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Concentrate the mixture using a rotary evaporator.
-
Purify the residue by silica gel chromatography to obtain 3-(Bromomethyl)tetrahydro-2H-pyran.
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Application in Synthesis: Alkylation of Phenols
3-(Bromomethyl)tetrahydro-2H-pyran is an effective alkylating agent for introducing the tetrahydropyran-3-ylmethyl moiety. A general protocol for the O-alkylation of a phenol is provided below.
Caption: O-Alkylation of phenols using 3-(Bromomethyl)tetrahydro-2H-pyran.
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Materials:
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Phenol derivative
-
3-(Bromomethyl)tetrahydro-2H-pyran
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Water
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Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Combine the phenol derivative, potassium carbonate, and 3-(Bromomethyl)tetrahydro-2H-pyran in DMF.
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Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for several hours.
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After the reaction is complete, pour the mixture into water and extract with toluene.
-
Wash the combined organic layers with water and saturated brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the alkylated product.
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Applications in Drug Development
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The stability of the THP ether linkage makes it a desirable feature in drug design. 3-(Bromomethyl)tetrahydro-2H-pyran serves as a key intermediate for the synthesis of these complex molecules.
A notable application is in the synthesis of liquid crystal compounds, such as trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, which has potential applications in display technologies.[5] The synthesis involves the reaction of a substituted 5-(bromomethyl)tetrahydropyran with a phenol derivative, highlighting the utility of this class of reagents in creating complex molecular architectures.[5]
Safety and Handling
3-(Bromomethyl)tetrahydro-2H-pyran is classified as a skin corrosive and irritant, and an acute toxicant.[5] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes, and prevent the inhalation of vapors. In case of contact, wash the affected area with plenty of water. Store the compound away from strong oxidizing agents and acids.[2]
References
- 1. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. chemscene.com [chemscene.com]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
